

# A Head-to-Head Comparison of MF59 and AS03 Adjuvants in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The development of effective vaccines is a cornerstone of global health, and adjuvants play a critical role in enhancing the immune response to vaccine antigens. Among the most successful adjuvants are oil-in-water emulsions, with MF59 and AS03 being two prominent examples, both extensively used in influenza vaccines. This guide provides an objective, data-driven comparison of these two adjuvants to aid researchers and developers in making informed decisions for future vaccine formulations.

## **Composition and Formulation**

Both MF59 and AS03 are squalene-based oil-in-water emulsions, but they differ in their specific components, which may contribute to their distinct immunological profiles.



| Component       | MF59 AS03                                                        |                                           |  |
|-----------------|------------------------------------------------------------------|-------------------------------------------|--|
| Oil Phase       | Squalene (4.3%) Squalene (10.69 mg)                              |                                           |  |
| Aqueous Phase   | Citrate buffer                                                   | Phosphate buffered saline                 |  |
| Surfactants     | Polysorbate 80 (0.5%),<br>Sorbitan trioleate (Span 85)<br>(0.5%) | Polysorbate 80 (4.86 mg)                  |  |
| Immunomodulator | -                                                                | DL-α-tocopherol (Vitamin E)<br>(11.86 mg) |  |
| Droplet Size    | ~160 nm ~160 nm                                                  |                                           |  |

#### **Mechanism of Action: A Tale of Two Emulsions**

While both adjuvants induce a robust immune response by creating a local inflammatory environment, their mechanisms of action have some distinguishing features.

MF59 is believed to act by inducing a transient and localized inflammatory response at the injection site. This leads to the recruitment of innate immune cells, such as monocytes and granulocytes, which then transport the antigen to the draining lymph nodes.[1][2] This process is thought to be MyD88-dependent but largely independent of Toll-like receptors (TLRs) and the NLRP3 inflammasome.[3] The recruited antigen-presenting cells (APCs) are then more effectively activated, leading to enhanced T cell and B cell responses.

AS03 also promotes a strong local inflammatory reaction, leading to the recruitment of a large number of immune cells to the injection site.[4][5] The inclusion of α-tocopherol in AS03 is suggested to contribute to its immunomodulatory action.[5] Preclinical studies have shown that AS03 stimulates the immune system both in the muscle at the injection site and in the draining lymph nodes.[6] It has been shown to upregulate genes such as MX1 and STAT1.[3]

Below is a DOT script that generates a diagram illustrating the proposed signaling pathways for MF59.





#### Click to download full resolution via product page

Proposed Signaling Pathway for MF59 Adjuvant.

Below is a DOT script that generates a diagram illustrating the proposed signaling pathways for AS03.



Click to download full resolution via product page



Proposed Signaling Pathway for AS03 Adjuvant.

## Immunogenicity: Head-to-Head Clinical Data

Numerous studies have compared the immunogenicity of MF59- and AS03-adjuvanted influenza vaccines. A meta-analysis of studies on A(H1N1)pdm09 vaccines found that in adults, AS03-adjuvanted vaccines allowed for greater antigen sparing compared to MF59-adjuvanted vaccines while maintaining similar immunogenicity.[7] However, in children, the superiority of one adjuvant over the other is less clear.[7]

Table 1: Comparative Immunogenicity in Adults (A/H1N1pdm09 Vaccines)

| Parameter                                          | AS03-adjuvanted (3.75 μg<br>HA)                  | MF59-adjuvanted (7.5 μg<br>HA)           |
|----------------------------------------------------|--------------------------------------------------|------------------------------------------|
| Geometric Mean Titer Ratio (GMTR) vs. Unadjuvanted | Superior in all four comparisons[7]              | Superior in three of four comparisons[7] |
| Indirect Comparison Favorability                   | Favored over MF59 in six of eight comparisons[7] | -                                        |

Table 2: Comparative Immunogenicity in Children (A/H1N1pdm09 Vaccines)

| Parameter                        | AS03-adjuvanted | adjuvanted MF59-adjuvanted                       |  |
|----------------------------------|-----------------|--------------------------------------------------|--|
| Indirect Comparison Favorability | -               | Favored over AS03 in two of seven comparisons[7] |  |

## **Safety and Reactogenicity**

Both adjuvants are generally considered safe and well-tolerated. However, adjuvanted vaccines are typically associated with a higher incidence of local and systemic reactions compared to non-adjuvanted vaccines. In direct comparisons, AS03 has been associated with a higher risk of some adverse events.

Table 3: Comparative Safety in Adults (A/H1N1pdm09 Vaccines)



| Adverse Event          | AS03-adjuvanted vs. Unadjuvanted | MF59-adjuvanted vs. Unadjuvanted | AS03 vs. MF59            |
|------------------------|----------------------------------|----------------------------------|--------------------------|
| Pain at injection site | Higher risk[7]                   | Higher risk[7]                   | Higher risk with AS03[8] |
| Fatigue                | Higher risk[7]                   | -                                | Higher risk with AS03[8] |
| Erythema               | -                                | -                                | Higher risk with AS03[8] |

It is important to note that an association was found between the AS03-adjuvanted Pandemrix vaccine and an increased risk of narcolepsy during the 2009 H1N1 pandemic.[9] However, this association was not observed with another AS03-adjuvanted vaccine, Arepanrix, suggesting that the adjuvant alone may not have been the sole cause.[10]

# Experimental Protocols Hemagglutination Inhibition (HAI) Assay

The HAI assay is a standard method for measuring the functional antibody response to influenza vaccines.

Principle: Influenza virus particles have hemagglutinin (HA) on their surface, which can agglutinate (clump) red blood cells (RBCs). Antibodies that bind to HA can block this agglutination. The HAI titer is the highest dilution of a serum sample that can still inhibit hemagglutination.

#### Methodology:

- Serum Treatment: Treat serum samples with a receptor-destroying enzyme (e.g., from Vibrio cholerae) to remove non-specific inhibitors of hemagglutination. Heat-inactivate the enzyme.
- Serial Dilution: Perform a two-fold serial dilution of the treated serum in a V-bottom 96-well microtiter plate.



- Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the diluted serum. Incubate at room temperature.
- RBC Addition: Add a standardized suspension of RBCs (e.g., turkey or chicken RBCs) to each well.
- Incubation and Reading: Incubate the plates at room temperature until the RBCs in the
  control wells (containing virus and RBCs but no serum) have fully settled. A positive result
  (inhibition) is indicated by a button of RBCs at the bottom of the well, while a negative result
  (agglutination) is indicated by a lattice of RBCs.
- Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.

## **Microneutralization (MN) Assay**

The MN assay measures the ability of antibodies to neutralize the infectivity of the influenza virus.

Principle: Neutralizing antibodies in a serum sample will prevent the virus from infecting susceptible cells in culture. The neutralizing antibody titer is the highest dilution of serum that can prevent viral infection.

#### Methodology:

- Serum Preparation: Heat-inactivate serum samples to destroy complement.
- Serial Dilution: Perform a two-fold serial dilution of the serum in a 96-well cell culture plate.
- Virus Addition and Incubation: Add a standardized amount of live influenza virus (typically 100 TCID50, or 50% tissue culture infective dose) to each well. Incubate the serum-virus mixture.
- Cell Addition: Add a suspension of susceptible cells (e.g., Madin-Darby Canine Kidney -MDCK cells) to each well.
- Incubation: Incubate the plates for several days to allow for viral replication in the absence of neutralizing antibodies.



- Detection of Viral Replication: Determine the extent of viral infection, typically by measuring the cytopathic effect (CPE) or by using an enzyme-linked immunosorbent assay (ELISA) to detect a viral protein (e.g., nucleoprotein).
- Titer Determination: The MN titer is the reciprocal of the highest dilution of serum that shows a significant reduction (e.g., ≥50%) in viral replication compared to control wells.

Below is a DOT script that generates a diagram illustrating a comparative experimental workflow for evaluating adjuvanted vaccines.



Click to download full resolution via product page

Comparative Experimental Workflow for Adjuvant Evaluation.



### Conclusion

Both MF59 and AS03 are potent adjuvants that significantly enhance the immunogenicity of subunit vaccines. The choice between them may depend on the specific vaccine, the target population, and the desired immunological outcome. AS03 appears to offer an advantage in terms of antigen sparing in adults, which can be crucial during a pandemic. However, this may come at the cost of increased reactogenicity. For pediatric populations, the data is less conclusive, and further head-to-head studies are needed. The distinct compositions and potential differences in their mechanisms of action warrant careful consideration in the rational design of new and improved vaccines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and evaluation of AS03, an Adjuvant System containing α-tocopherol and squalene in an oil-in-water emulsion PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. An indirect comparison meta-analysis of AS03 and MF59 adjuvants in pandemic influenza A(H1N1)pdm09 vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AS03 Wikipedia [en.wikipedia.org]
- 10. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of MF59 and AS03 Adjuvants in Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15581924#head-to-head-comparison-of-mf59-and-as03-adjuvants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com